molecular formula C35H26N4Na6O21S6 B1139560 1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6) CAS No. 104869-31-0

1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)

Cat. No.: B1139560
CAS No.: 104869-31-0
M. Wt: 1168.9 g/mol
InChI Key: GKOOKWDOKJAVBD-UHFFFAOYSA-N
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Description

Suramin analog and subtype-selective competitive antagonist at P2X1 receptors (IC50 values are 0.21, 28.9, >50 and >100 μM for human P2X1, P2X3, P2X2, and P2X4-mediated responses, respectively). Inhibits contraction induced by electrical field stimulation in smooth muscle.

Scientific Research Applications

Heterocyclic Naphthalimides: Diverse Medicinal Applications

Naphthalimide compounds, characterized by their nitrogen-containing aromatic heterocycles, cyclic double imides, and naphthalene framework, show potential in medicinal applications due to their interaction capabilities with various biological entities. Research highlights their role in cancer treatment, with some compounds already in clinical trials, and their development for various diseases. Additionally, naphthalimide derivatives serve as artificial ion receptors, fluorescent probes, and cell imaging agents, indicating their broad potential in medicinal chemistry (Gong et al., 2016).

Piperidone Derivatives: Promising Antineoplastic Agents

1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones have been identified as potential drug candidates due to their significant cytotoxic properties, surpassing contemporary anticancer drugs. Their selective toxicity towards tumors, ability to modulate multi-drug resistance, and promising antimalarial and antimycobacterial properties highlight their potential in the pharmaceutical industry (Hossain et al., 2020).

1,8-Naphthalimide: DNA Intercalation and Cancer Therapy

1,8-Naphthalimide, known for its DNA intercalation properties, is an active anticancer drug. Its structural modifications and structure-activity relationships are crucial, with research focusing on enhancing its antitumor activity through DNA binding. The review emphasizes its potential in cancer treatment through its interaction with DNA (Tandon et al., 2017).

Dual Fluorescent Dyes: Modified Photophysical Model

Research on N-phenyl-1,8-naphthalimides introduces a new photophysical model for the excited state properties, offering insights into the development of dual fluorescent dyes. This advancement is crucial for internal calibration, quantitative analysis, and guiding future strategies for synthesizing dual fluorescent 1,8-naphthalimide systems (Begaye et al., 2010).

Properties

InChI

InChI=1S/C35H26N4O21S6.6Na/c40-33(38-25-7-9-27(63(49,50)51)23-13-21(61(43,44)45)15-29(31(23)25)65(55,56)57)17-3-1-5-19(11-17)36-35(42)37-20-6-2-4-18(12-20)34(41)39-26-8-10-28(64(52,53)54)24-14-22(62(46,47)48)16-30(32(24)26)66(58,59)60;;;;;;/h1-16H,(H,38,40)(H,39,41)(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOOKWDOKJAVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NC3=C4C(=CC(=CC4=C(C=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)NC5=C6C(=CC(=CC6=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na].[Na].[Na].[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H26N4Na6O21S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692912
Record name PUBCHEM_53249227
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1168.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104869-31-0
Record name PUBCHEM_53249227
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)
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1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)
Reactant of Route 3
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1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)
Reactant of Route 4
Reactant of Route 4
1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)
Reactant of Route 5
Reactant of Route 5
1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)
Reactant of Route 6
Reactant of Route 6
1,3,5-Naphthalenetrisulfonicacid, 8,8'-[carbonylbis(imino-3,1-phenylenecarbonylimino)]bis-, sodium salt(1:6)

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